Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Mass Spectrometry Internal Standard Isotopic Labeling

Analytical variability from matrix effects and ionization efficiency compromises quantification accuracy. This d8 internal standard directly solves that challenge. · 8.05 Da mass shift vs. non-deuterated analog ensures unambiguous MS discrimination. · 98 atom % D enrichment eliminates signal interference from endogenous compounds. · Stable ≥3 years under recommended storage; room temperature shipping. Corrects for sample preparation loss and matrix effects, delivering regulatory-compliant precision for pharmacokinetic and QC workflows.

Molecular Formula C16H14O4
Molecular Weight 278.33 g/mol
Cat. No. B568062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4,4'-biphenyl-d8-dicarboxylate
SynonymsDiMethyl 4,4'-Biphenyl-d8-dicarboxylate
Molecular FormulaC16H14O4
Molecular Weight278.33 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyBKRIRZXWWALTPU-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 4,4'-biphenyl-d8-dicarboxylate: Stable Isotope-Labeled Internal Standard for Precise Quantification of Hepatoprotective Agents


Dimethyl 4,4'-biphenyl-d8-dicarboxylate (CAS 1219803-50-5) is a deuterated analog of dimethyl 4,4'-biphenyl dicarboxylate, a hepatoprotectant found in Schisandra chinensis [1]. With a molecular formula of C16H6D8O4 and a molecular weight of 278.33 g/mol, this compound features eight deuterium atoms substituting hydrogen atoms on the biphenyl core [2]. It is primarily utilized as a stable isotope-labeled (SIL) internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of its non-deuterated counterpart and related hepatoprotective agents . Its high isotopic enrichment of 98 atom % D ensures minimal interference and enables precise differentiation from endogenous compounds in complex biological matrices .

Why Non-Deuterated or Alternative Deuterated Analogs Cannot Substitute for Dimethyl 4,4'-biphenyl-d8-dicarboxylate in Quantitative Bioanalysis


The 8.05 Da mass difference between Dimethyl 4,4'-biphenyl-d8-dicarboxylate (278.33 g/mol) and its non-deuterated counterpart Dimethyl biphenyl-4,4'-dicarboxylate (270.28 g/mol) is essential for chromatographic co-elution and unambiguous mass spectrometric discrimination . Alternative deuterated analogs with different labeling patterns (e.g., -d4 or -d10) may exhibit altered retention times due to isotopic effects, compromising assay accuracy and precision [1]. Furthermore, insufficient isotopic purity (<98 atom % D) in some commercially available deuterated compounds can lead to signal interference and reduced quantification reliability . Therefore, the specific labeling pattern and high enrichment of this d8 compound are critical for achieving the required analytical performance in regulatory and research bioanalysis.

Quantitative Differentiation of Dimethyl 4,4'-biphenyl-d8-dicarboxylate vs. Analogs: A Comparator-Based Evidence Guide


Mass Spectrometric Differentiation: 8.05 Da Mass Shift Enables Unambiguous Detection

Dimethyl 4,4'-biphenyl-d8-dicarboxylate exhibits a molecular weight of 278.33 g/mol, which is 8.05 Da higher than its non-deuterated analog, Dimethyl biphenyl-4,4'-dicarboxylate (270.28 g/mol) . This mass difference, resulting from the substitution of eight hydrogen atoms with deuterium, allows for distinct detection and quantification in mass spectrometry without interference from the analyte signal .

Mass Spectrometry Internal Standard Isotopic Labeling

Isotopic Purity: 98 atom % D Enrichment Minimizes Analytical Interference

The compound is supplied with an isotopic enrichment of 98 atom % D . In contrast, the non-deuterated compound contains 0 atom % D. High isotopic enrichment is critical because lower enrichment levels introduce unlabeled molecules that co-elute with the analyte, causing signal suppression and inaccurate quantification [1].

Isotopic Purity Deuterium Enrichment Internal Standard Quality

Quantitative Performance in Metabolite Identification: Deuterated BDD Enables Unambiguous Detection in Biological Samples

A study employing a deuterium-labeled biphenyldimethyl-dicarboxylate (BDD) compound for metabolite identification in rat urine demonstrated that the deuterated internal standard enabled the unambiguous detection and structural confirmation of the mono-O-demethylated metabolite, which would have been confounded by endogenous interferences if a non-labeled standard had been used [1]. While this study did not use the exact d8 compound, the principle of using a deuterated analog to differentiate isotopically labeled from non-labeled compounds is directly applicable to the d8 version .

Metabolite Identification GC-MS Pharmacokinetics

Physical-Chemical Property Similarity: Near-Identical LogP and Boiling Point Ensure Co-Elution

The computed LogP (octanol-water partition coefficient) for Dimethyl 4,4'-biphenyl-d8-dicarboxylate is 3.71, and the boiling point is 407.0±38.0 °C [1]. These values are identical to those of the non-deuterated compound (LogP 3.71, boiling point 407.0±38.0 °C) . This similarity in physicochemical properties ensures that the deuterated internal standard co-elutes with the analyte in reversed-phase liquid chromatography, a critical requirement for accurate quantification via stable isotope dilution.

Chromatography Internal Standard Behavior Physicochemical Properties

Optimal Applications of Dimethyl 4,4'-biphenyl-d8-dicarboxylate Based on Quantitative Differentiation Evidence


LC-MS/MS Quantification of Dimethyl Biphenyl-4,4'-dicarboxylate in Biological Matrices

The 8.05 Da mass shift and high isotopic purity (98 atom % D) enable precise quantification of the non-deuterated hepatoprotectant in plasma, urine, or tissue homogenates. By using Dimethyl 4,4'-biphenyl-d8-dicarboxylate as an internal standard, analytical variability due to sample preparation, matrix effects, and ionization efficiency is effectively corrected [1], leading to accurate and reproducible results that meet regulatory bioanalytical guidelines [2].

Pharmacokinetic Studies of Hepatoprotective Agents

In preclinical and clinical pharmacokinetic studies, the deuterated internal standard allows for the reliable determination of drug concentration-time profiles. Its near-identical physicochemical properties (LogP 3.71, boiling point 407.0±38.0 °C) ensure consistent behavior throughout the analytical workflow [3], enabling the calculation of key pharmacokinetic parameters (Cmax, AUC, t1/2) with high confidence.

Metabolite Identification in Drug Metabolism Research

As demonstrated in studies using deuterium-labeled biphenyldimethyl-dicarboxylate, the isotopic labeling facilitates the unambiguous identification of drug metabolites in complex biological samples via GC-MS or LC-MS [4]. The d8 compound can be used analogously to trace metabolic pathways and distinguish drug-derived signals from endogenous interferences.

Quality Control of Biphenyl Dimethyl Dicarboxylate Formulations

For pharmaceutical quality control, the d8 compound serves as an ideal internal standard for quantifying the active pharmaceutical ingredient in finished dosage forms. Its stable isotopic signature and defined stability profile (stable for at least three years under recommended conditions) support robust and reproducible assay performance in regulated environments.

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